molecular formula C13H16N4O2 B497365 N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-25-2

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

カタログ番号 B497365
CAS番号: 898644-25-2
分子量: 260.29g/mol
InChIキー: JIAKUEXBDJASCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, commonly known as ETRIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. ETRIPA is a triazole-based compound that has been synthesized using various methods.

科学的研究の応用

ETRIPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antifungal and antibacterial activity against various strains of fungi and bacteria. Moreover, ETRIPA has been shown to have potential anticancer activity against various types of cancer cells. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and cell cycle arrest.

作用機序

The mechanism of action of ETRIPA is not fully understood. However, it has been suggested that ETRIPA exerts its antifungal and antibacterial activity by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. Moreover, ETRIPA has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
ETRIPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Moreover, ETRIPA has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, ETRIPA has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

実験室実験の利点と制限

ETRIPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, ETRIPA has some limitations as well. It has poor solubility in water, which can limit its applications in aqueous environments. Additionally, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.

将来の方向性

There are several future directions for research on ETRIPA. One area of research could focus on improving its solubility in water to increase its potential applications. Another area of research could focus on elucidating its mechanism of action to better understand its therapeutic potential. Moreover, further studies could explore its potential applications in other areas of medicine, such as antiviral and antiparasitic therapies. Additionally, research could focus on developing ETRIPA derivatives with improved pharmacological properties.
Conclusion:
ETRIPA is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to exhibit significant antifungal and antibacterial activity against various strains of fungi and bacteria. Moreover, ETRIPA has been shown to have potential anticancer activity against various types of cancer cells. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and cell cycle arrest. However, further research is needed to fully understand its mechanism of action and potential applications in medicine.

合成法

ETRIPA can be synthesized using different methods, including the reaction of ethyl 4-bromoacetate with 4-ethoxyaniline, followed by the reaction of the resulting intermediate with sodium azide and triethylamine. Another method involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acrylate, followed by the reaction of the resulting intermediate with sodium azide and triethylamine. Both methods result in the formation of ETRIPA, which can be purified using various techniques such as column chromatography.

特性

IUPAC Name

N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-12-5-3-11(4-6-12)16-13(18)7-8-17-10-14-9-15-17/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKUEXBDJASCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。